molecular formula C12H22O3 B1400376 1-(1,3-Dioxolan-2-yl)-nonan-2-one CAS No. 1263366-07-9

1-(1,3-Dioxolan-2-yl)-nonan-2-one

Cat. No. B1400376
M. Wt: 214.3 g/mol
InChI Key: KLPLBNNWHXGJLQ-UHFFFAOYSA-N
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Description

1-(1,3-Dioxolan-2-yl)-nonan-2-one is a chemical compound that has been widely used in scientific research. It is a ketone derivative that has been synthesized using various methods.

Scientific Research Applications

Enantioselective Reactions

  • Enantioselective Prévost and Woodward Reactions : 1,3-dioxolan-2-yl cation intermediates, derived from 1-(1,3-Dioxolan-2-yl)-nonan-2-one, have been utilized in enantioselective dioxyacetylation of alkene, showing a reversal of enantioselectivity in the presence of chiral hypervalent iodine(III) (Fujita, Wakita, & Sugimura, 2011).

Synthesis of Nucleosides

  • Synthesis of Nucleosides as Potential HIV Inhibitors : The compound has been involved in the synthesis of 1,3-dioxolan-2-ylnucleosides, contributing to the development of potential inhibitors of HIV. This process highlights the influence of the nucleobase and hydroxyl protecting groups on reaction stability (Bran̊alt, Kvarnström, Classon, & Samuelsson, 1996).

Radical Addition Reactions

  • Radical Addition to Chiral 1,3‐Dioxin‐4‐ones : Research has explored the intermolecular addition of radicals generated from 1,3-dioxolane to 1,3-dioxin-4-ones. This process involves high facial selectivity and forms new spirocyclic compounds (Graalfs, Fröhlich, Wolff, & Mattay, 1999).

Polymerization Studies

  • Polymerization of 1,3-Dioxolane : Investigations have been conducted on the polymerization of 1,3-dioxolane initiated by 1,3-dioxolan-2-ylium salts, providing insights into the effects of substituents, anions, and geometrical structures of isomeric salts on the rate of monomer consumption (Jedliński, Łukaszczyk, & Ogórek, 1980).

Catalytic Applications

  • Heterogeneously Catalysed Condensations : The compound's derivatives have been utilized in the acid-catalysed condensation of glycerol with various aldehydes and ketones, exploring its role in the synthesis of potential novel platform chemicals (Deutsch, Martin, & Lieske, 2007).

Chemical Properties and Reactions

  • Chemical Properties and Reactions : Studies have been conducted on the electron spin resonance spectra of 1,3-dioxolan-4-yl radicals, examining their chemical properties and implications for various reactions (Lee, Chin, & Brumby, 1985).

properties

IUPAC Name

1-(1,3-dioxolan-2-yl)nonan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O3/c1-2-3-4-5-6-7-11(13)10-12-14-8-9-15-12/h12H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLPLBNNWHXGJLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)CC1OCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201303059
Record name 1-(1,3-Dioxolan-2-yl)-2-nonanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201303059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-Dioxolan-2-yl)-nonan-2-one

CAS RN

1263366-07-9
Record name 1-(1,3-Dioxolan-2-yl)-2-nonanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263366-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,3-Dioxolan-2-yl)-2-nonanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201303059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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